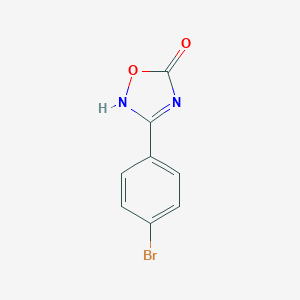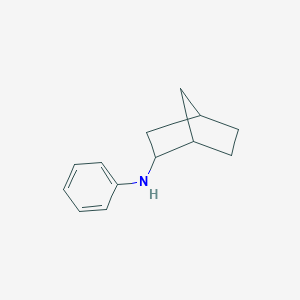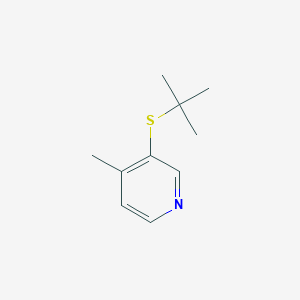
4-Picoline, 3-(tert-butylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Picoline, 3-(tert-butylthio)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the pyridine family and has a molecular formula of C10H13NS.
Scientific Research Applications
4-Picoline, 3-(tert-butylthio)- has several potential applications in scientific research. One of the most significant applications is in the field of organic synthesis, where it can be used as a building block for the synthesis of other compounds. This compound can also be used as a ligand in coordination chemistry and as a reagent in organic transformations.
Mechanism Of Action
The mechanism of action of 4-Picoline, 3-(tert-butylthio)- is not fully understood. However, it is believed to act as a nucleophile in organic reactions due to the presence of the thiol group. The compound can also form coordination complexes with metal ions, which can influence its reactivity.
Biochemical And Physiological Effects
There is limited information on the biochemical and physiological effects of 4-Picoline, 3-(tert-butylthio)-. However, studies have shown that the compound is relatively non-toxic and does not exhibit significant cytotoxicity towards mammalian cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of 4-Picoline, 3-(tert-butylthio)- is its versatility in organic synthesis. The compound can be used as a building block for the synthesis of other compounds and as a reagent in organic transformations. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to use in certain experiments.
Future Directions
There are several future directions for the research on 4-Picoline, 3-(tert-butylthio)-. One possible direction is to explore its potential applications in coordination chemistry and catalysis. Another direction is to investigate the mechanism of action of the compound in more detail to gain a better understanding of its reactivity. Additionally, further research can be conducted to improve the yield and purity of the compound during synthesis.
Conclusion
In conclusion, 4-Picoline, 3-(tert-butylthio)- is a versatile compound with several potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to new discoveries and applications in various fields.
Synthesis Methods
The synthesis of 4-Picoline, 3-(tert-butylthio)- involves the reaction of 4-picoline with tert-butylthiol in the presence of a catalyst. This reaction results in the formation of the desired product with a yield of approximately 80%. The reaction conditions, such as temperature, pressure, and catalyst type, can be optimized to improve the yield and purity of the product.
properties
CAS RN |
18794-37-1 |
|---|---|
Product Name |
4-Picoline, 3-(tert-butylthio)- |
Molecular Formula |
C10H15NS |
Molecular Weight |
181.3 g/mol |
IUPAC Name |
3-tert-butylsulfanyl-4-methylpyridine |
InChI |
InChI=1S/C10H15NS/c1-8-5-6-11-7-9(8)12-10(2,3)4/h5-7H,1-4H3 |
InChI Key |
WPQGKFHEPSYERL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NC=C1)SC(C)(C)C |
Canonical SMILES |
CC1=C(C=NC=C1)SC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



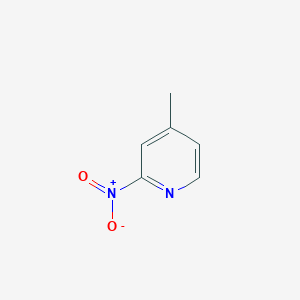
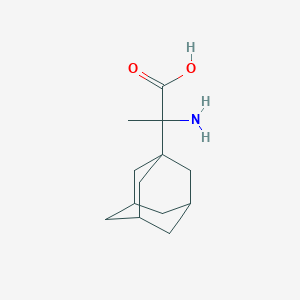


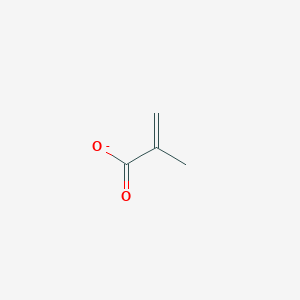

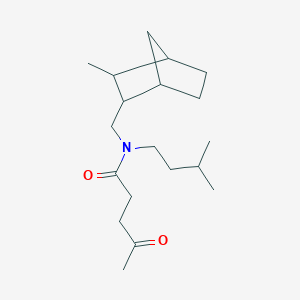
![2-Chloro-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B99210.png)




